An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol: Properties and Reactivity
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol: Properties and Reactivity
This guide provides a comprehensive overview of the chemical properties and reactivity of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol, a versatile bifunctional molecule of interest to researchers and synthetic chemists, particularly in the fields of drug discovery and natural product synthesis. This document will delve into the molecule's structural features, its expected physicochemical properties, and a detailed analysis of its reactivity based on the interplay of its constituent functional groups: a primary allylic alcohol, a tetrasubstituted alkene, and a dioxolane acetal.
Molecular Structure and Physicochemical Properties
3-(1,3-Dioxolan-2-yl)but-2-en-1-ol (CAS No. 65527-78-8) possesses a unique combination of functional groups that dictate its chemical behavior. The dioxolane ring serves as a protective group for a carbonyl functionality, which can be unmasked under specific conditions. The allylic alcohol and the conjugated double bond are the primary sites of reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water is anticipated. | Inferred from chemical structure |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, a prediction of its key spectroscopic features can be made based on its structure.
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¹H NMR: The spectrum is expected to show distinct signals for the protons of the dioxolane ring (a multiplet around 3.9-4.1 ppm), the vinyl proton (a triplet or multiplet around 5.5-5.8 ppm), the methylene protons of the alcohol (a doublet around 4.1-4.3 ppm), the methyl group on the double bond (a singlet around 1.7-1.9 ppm), and the hydroxyl proton (a broad singlet which can appear over a wide chemical shift range).
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¹³C NMR: Key resonances would include those for the acetal carbon of the dioxolane (around 100-110 ppm), the carbons of the double bond (in the vinylic region, ~120-140 ppm), the methylene carbon of the alcohol (around 60-65 ppm), the carbons of the dioxolane ring (around 65 ppm), and the methyl carbon.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), the C=C stretch of the alkene (around 1650-1680 cm⁻¹), and the C-O stretches of the alcohol and the dioxolane (in the fingerprint region, ~1000-1200 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 144.17. Common fragmentation patterns would likely involve the loss of water from the alcohol, and fragmentation of the dioxolane ring.
Synthesis of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol
The synthesis of this molecule would typically involve the protection of a β-keto aldehyde or a related precursor, followed by selective reduction. A plausible synthetic route is outlined below.
Figure 1. Plausible synthetic pathway.
Protocol: Synthesis of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol
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Protection of the Aldehyde: To a solution of 3-oxobutanal in a suitable solvent (e.g., toluene), add an equimolar amount of ethylene glycol and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the dioxolane.
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Work-up and Isolation: After completion of the reaction (monitored by TLC or GC), the mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 3-(1,3-Dioxolan-2-yl)butanal.
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Selective Reduction: The crude intermediate is dissolved in a protic solvent like methanol or ethanol. For selective 1,2-reduction of the aldehyde to the primary alcohol without affecting the double bond, a mild reducing agent is employed. The Luche reduction, using sodium borohydride in the presence of a Lewis acid like cerium(III) chloride heptahydrate, is a suitable method. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).
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Final Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol, can be purified by column chromatography on silica gel.
Chemical Reactivity: A Trifunctional Landscape
The reactivity of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol is governed by the interplay of its three functional groups. This section will explore the characteristic reactions at each site.
Figure 2. Reactivity map of the core molecule.
Reactions at the Alkene Double Bond
The electron-rich carbon-carbon double bond is susceptible to electrophilic attack.
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Electrophilic Addition: The alkene can undergo addition reactions with various electrophiles. For instance, reaction with hydrogen halides (H-X) would likely proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). Halogenation (with X₂) would lead to the corresponding dihalide.
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Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide. This epoxide is a valuable intermediate for further transformations.
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Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) will reduce the double bond to a single bond, yielding the saturated alcohol.
Reactions of the Allylic Alcohol
The primary allylic alcohol exhibits reactivity typical of alcohols, with some unique aspects due to its position adjacent to a double bond.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidizing agents could lead to the carboxylic acid.
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Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then undergo nucleophilic substitution (Sₙ2) with a variety of nucleophiles.
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Esterification: The alcohol can be readily esterified by reaction with an acid chloride or anhydride in the presence of a base like pyridine.
Reactions of the Dioxolane Acetal
The dioxolane group is a robust protecting group for the carbonyl functionality.
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Deprotection (Hydrolysis): The primary reactivity of the dioxolane is its removal under acidic conditions to regenerate the parent carbonyl group. This is typically achieved by treatment with an aqueous acid (e.g., dilute HCl or H₂SO₄). The stability of the dioxolane to basic and nucleophilic conditions makes it an excellent choice for protecting a carbonyl group while other parts of the molecule are being modified.
Applications in Synthetic Chemistry
The trifunctional nature of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol makes it a valuable building block in multi-step organic synthesis.
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As a Masked β-Keto Aldehyde: The dioxolane group effectively masks a reactive aldehyde functionality, allowing for selective transformations at the allylic alcohol and alkene moieties. Subsequent deprotection reveals the aldehyde, which can then participate in a variety of reactions such as Wittig olefination, aldol condensation, or reductive amination.
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Precursor to Polyfunctional Molecules: The ability to selectively manipulate each of the three functional groups allows for the synthesis of complex molecules with a high degree of stereochemical and functional group control. This is particularly relevant in the synthesis of natural products and pharmaceutical intermediates.
Conclusion
3-(1,3-Dioxolan-2-yl)but-2-en-1-ol is a versatile synthetic intermediate whose chemical behavior is a rich tapestry woven from the individual and synergistic reactivities of its allylic alcohol, alkene, and dioxolane functionalities. While detailed experimental data for this specific compound is not extensively documented in readily accessible literature, its reactivity can be confidently predicted based on well-established principles of organic chemistry. This guide provides a solid foundation for researchers and scientists to understand and utilize this valuable molecule in their synthetic endeavors. Further experimental investigation into its specific properties and reaction optima is warranted and would be a valuable contribution to the field.
References
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LookChem. 3-(1,3-dioxolan-2-yl)but-2-en-1-ol CAS NO.65527-78-8. Available at: [Link]
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PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]
